

2,2-Dimethyl-4-pentenoic Acid: A Technical Review

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Compound of Interest

Compound Name: 2,2-Dimethyl-4-pentenoic acid

Cat. No.: B102295

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-pentenoic acid is a specialty chemical with potential applications in pharmaceutical and biochemical research. This technical guide provides a comprehensive review of the currently available literature on its synthesis, properties, and biological activities. While the compound is noted for its potential in addressing metabolic disorders, this review highlights the existing gaps in publicly available, in-depth experimental data.

Chemical and Physical Properties

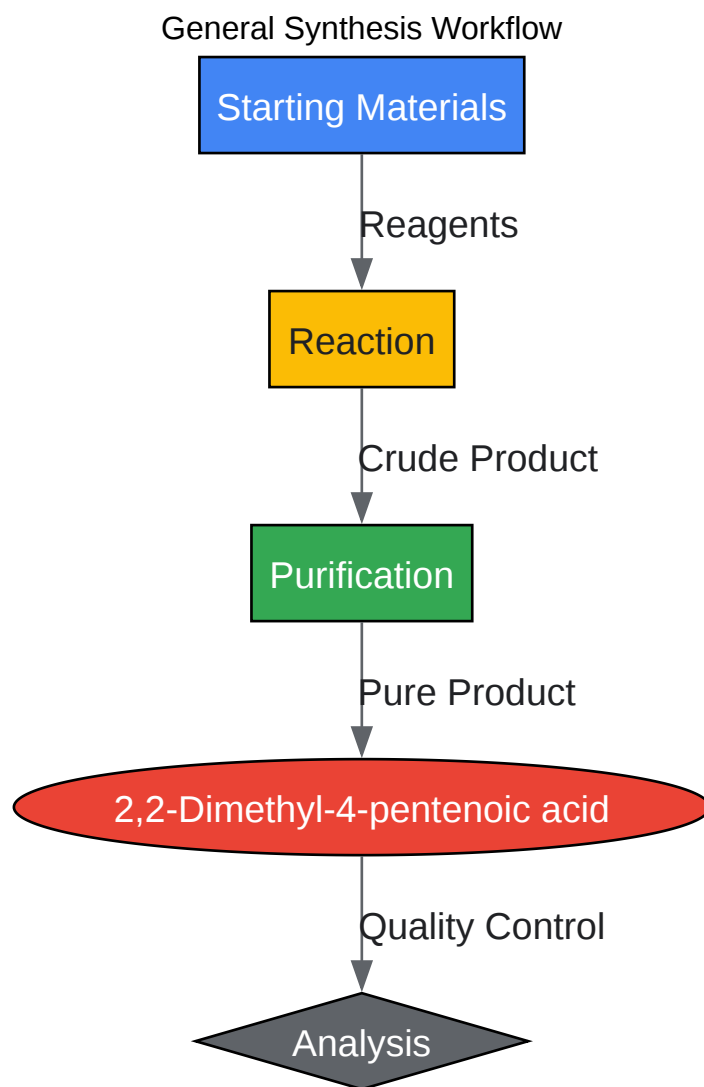
A summary of the key chemical and physical properties of **2,2-Dimethyl-4-pentenoic acid** is presented in Table 1. This data is compiled from various chemical supplier databases and online resources.

Property	Value	Source
CAS Number	16386-93-9	[1] [2] [3]
Molecular Formula	C ₇ H ₁₂ O ₂	[4]
Molecular Weight	128.17 g/mol	[1] [2]
IUPAC Name	2,2-dimethylpent-4-enoic acid	[2]
Appearance	Colorless to light yellow clear liquid	
Density	0.933 g/mL at 25 °C	[1]
Boiling Point	104-108 °C at 20 mmHg	[1] [5]
Refractive Index	n _{20/D} 1.431	[1] [5]
Solubility	Soluble in water.	[6]
SMILES	<chem>CC(C)(CC=C)C(=O)O</chem>	[5]

Synthesis

The synthesis of **2,2-dimethyl-4-pentenoic acid** has been described in literature through the acid-catalyzed esterification process.[\[1\]](#) However, a detailed, step-by-step experimental protocol for its synthesis from readily available starting materials is not extensively documented in publicly accessible scientific journals. Commercial suppliers offer the compound, indicating established synthesis routes exist, though these are often proprietary.

A general synthetic approach is illustrated in the workflow diagram below. This represents a plausible, though not explicitly detailed, pathway based on standard organic chemistry principles.



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Caption: A generalized workflow for the synthesis and purification of **2,2-Dimethyl-4-pentenoic acid**.

Spectroscopic Data

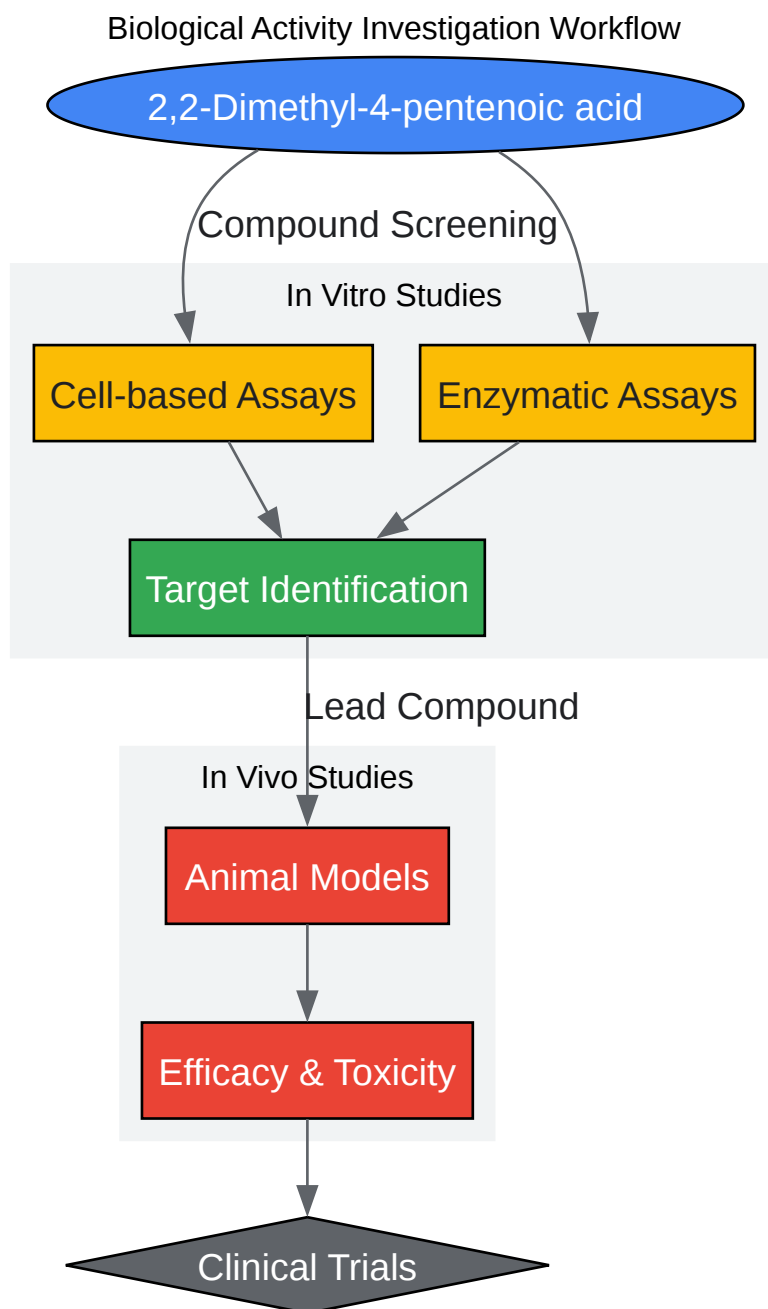
Spectroscopic data for **2,2-Dimethyl-4-pentenoic acid** is available from various sources, confirming its structure. While full spectra are often proprietary, key data points can be found in supplier technical documents and spectral databases.

Spectroscopy	Data Availability
^1H NMR	Spectrum available from chemical suppliers.
^{13}C NMR	Data available in spectral databases.
IR	Spectrum available from chemical suppliers.
Mass Spectrometry	Data available in spectral databases.

Biological Activity and Potential Applications

2,2-Dimethyl-4-pentenoic acid is cited as a biochemical for proteomics research and as a pharmaceutical intermediate.[3][6] There are indications of its potential efficacy against hyperproteinemia and lipogenous disorders. However, a thorough review of the scientific literature reveals a significant lack of publicly available quantitative data, such as IC50 or EC50 values, from biological assays.

Furthermore, detailed studies on the mechanism of action of **2,2-Dimethyl-4-pentenoic acid** in the context of lipid metabolism or any other biological process are not readily found in peer-reviewed publications. Consequently, the signaling pathways through which this compound may exert its effects remain unelucidated. The workflow for investigating the biological activity of a compound like **2,2-Dimethyl-4-pentenoic acid** is proposed in the diagram below.



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Caption: A hypothetical workflow for the investigation of the biological activity of **2,2-Dimethyl-4-pentenoic acid**.

Conclusion

2,2-Dimethyl-4-pentenoic acid is a commercially available compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. However, the publicly

available scientific literature is currently sparse, particularly concerning detailed synthesis protocols, quantitative biological activity data, and its mechanism of action. This technical review serves as a summary of the existing information and highlights the need for further research to fully elucidate the therapeutic potential of this molecule. Researchers and drug development professionals are encouraged to view this compound as an exploratory molecule that requires significant foundational research.

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